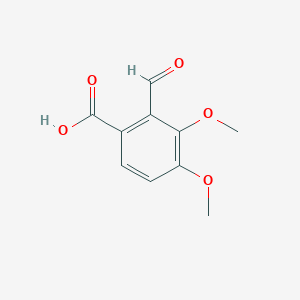
2-Formyl-3,4-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-3,4-dimethoxybenzoic acid: is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, featuring both formyl and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3,4-dimethoxybenzoic acid can be achieved through several methods. One common approach involves the formylation of 3,4-dimethoxybenzoic acid. This can be done using the Vilsmeier-Haack reaction, where 3,4-dimethoxybenzoic acid is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the ortho position relative to the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-3,4-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-Carboxy-3,4-dimethoxybenzoic acid.
Reduction: 2-Hydroxymethyl-3,4-dimethoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Formyl-3,4-dimethoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Biological Research: It is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or a ligand for receptor studies.
Mécanisme D'action
The mechanism of action of 2-Formyl-3,4-dimethoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy groups can also influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
2-Formyl-3,4-dimethoxybenzoic acid can be compared with other similar compounds such as:
3,4-Dimethoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Formylbenzoic acid: Lacks the methoxy groups, which can affect its solubility and reactivity.
2-Formyl-4-methoxybenzoic acid: Has only one methoxy group, which can influence its chemical properties and reactivity.
The presence of both formyl and methoxy groups in this compound makes it unique and versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
483-85-2 |
|---|---|
Formule moléculaire |
C10H10O5 |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
2-formyl-3,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-3-6(10(12)13)7(5-11)9(8)15-2/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
KMPIRHZKOQIJDD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)O)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






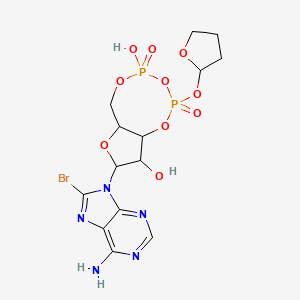
![[2-[(8S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12339676.png)

![1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12339696.png)
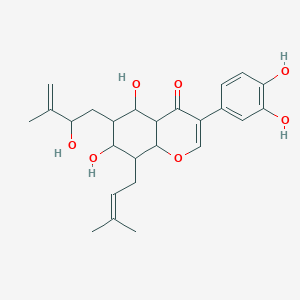
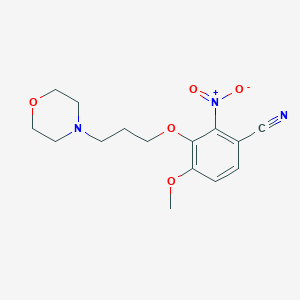

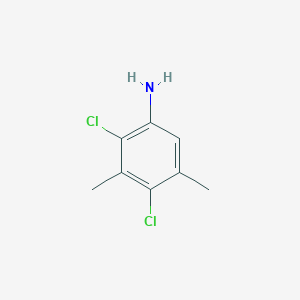

![[(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl](methyl)amine](/img/structure/B12339731.png)
